2-Naphthyl 4-methoxybenzoate
Description
2-Naphthyl 4-methoxybenzoate is an aromatic ester featuring a naphthyl group (C₁₀H₇) esterified to the carboxyl group of 4-methoxybenzoic acid. This compound is of interest in organic synthesis, material science, and biodegradation studies due to its unique structural features. The naphthyl moiety confers enhanced lipophilicity and π-π stacking capabilities, while the methoxy group at the para position of the benzoate ring influences electronic properties and metabolic pathways .
Properties
CAS No. |
124854-38-2 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
naphthalen-2-yl 4-methoxybenzoate |
InChI |
InChI=1S/C18H14O3/c1-20-16-9-7-14(8-10-16)18(19)21-17-11-6-13-4-2-3-5-15(13)12-17/h2-12H,1H3 |
InChI Key |
KGXPCWNHOHGJSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Regioselective Demethylation
2-Naphthyl 4-methoxybenzoate undergoes selective demethylation at the 4-methoxy position when treated with Lewis acids like aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃). This reaction typically proceeds in anhydrous solvents such as dichloromethane or acetonitrile at room temperature .
Mechanistic Insights :
-
Lewis acids coordinate with the methoxy oxygen, polarizing the C–O bond and facilitating methyl group cleavage.
-
The reaction exhibits regioselectivity due to electronic and steric effects in the aromatic system.
Experimental Data :
| Catalyst | Solvent | Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| AlCl₃ | Dichloromethane | 30 | 25 | 74.6 |
| AlCl₃ | Acetonitrile | 50 | 25 | 34.0 |
| AlBr₃ | Dichloromethane | 50 | 25 | 34.0 |
Key Observations :
-
Dichloromethane outperforms acetonitrile as a solvent, likely due to better Lewis acid solubility and reduced side reactions.
-
Reaction completion is confirmed by TLC, with product isolation via column chromatography or recrystallization .
Hydrolysis Reactions
While direct hydrolysis studies of 2-naphthyl 4-methoxybenzoate are not explicitly documented in the cited sources, analogous ester hydrolysis principles apply:
Acid-Catalyzed Hydrolysis :
-
Expected to yield 4-methoxybenzoic acid and 2-naphthol.
-
Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.
Base-Catalyzed Saponification :
-
Would produce the sodium salt of 4-methoxybenzoic acid and 2-naphthoxide.
-
No experimental data is available from the reviewed sources for this specific compound.
Photoreactivity and Rearrangements
Though not explicitly covered in the permitted literature, esters with aromatic systems often exhibit photoreactivity. Potential pathways include:
-
Fries Rearrangement : Light-induced migration of acyl groups to ortho/para positions on the aromatic ring.
-
Dimerization : UV exposure may lead to [2+2] cycloaddition products.
Synthetic Utility in Organic Transformations
The compound serves as a precursor in multistep syntheses:
-
Demethylation Followed by Functionalization : The phenolic –OH group generated after demethylation can undergo alkylation, acylation, or coupling reactions .
-
Comparison with Analogues :
| Compound | Reactivity Difference |
|---|---|
| 2-Naphthyl benzoate | Lacks methoxy group; higher hydrophobicity |
| 4-Methoxybenzoic acid | Free carboxylic acid enables salt formation |
Reaction Optimization Factors
-
Catalyst Loading : Higher AlCl₃ concentrations (1.0 g per 100 mg substrate) improve yields .
-
Solvent Polarity : Non-polar solvents enhance Lewis acid activity by minimizing solvent–catalyst interactions.
-
Temperature Control : Room-temperature conditions prevent side reactions like over-demethylation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
4-Methoxybenzoate Derivatives
- Methyl 4-Methoxybenzoate : Exhibits strong antioxidant activity, outperforming methyl 4-chlorobenzoate and methyl 4-nitrobenzoate at 2 mg/mL concentrations . The methoxy group enhances electron-donating effects, stabilizing free radicals.
- 4-Hydroxyphenyl 4-Methoxybenzoate (1C2B-OH) : A liquid crystal precursor with a phase transition temperature influenced by the hydroxyl group’s polarity. Comparatively, 2-naphthyl substitution may reduce polarity and increase melting points due to steric hindrance .
Fluorinated Analogues
- 3-Fluorobenzoate and 4-Fluorobenzoate : Metabolized to fluorocatechols (e.g., 3-fluoromuconate) via microbial pathways, unlike 4-methoxybenzoate, which undergoes demethylation to protocatechuate in Comamonas testosteroni . Fluorine’s electronegativity alters degradation kinetics and metabolite profiles.
Metal Complexes
- Lanthanide 4-Methoxybenzoates (La, Ce, Pr) : Exhibit bidentate coordination via carboxylate groups (νₐₛ(COO⁻) at 1543 cm⁻¹, νₛ(COO⁻) at 1416 cm⁻¹). Ionic character decreases with higher atomic numbers (e.g., Sm compounds are less ionic than La) . Naphthyl esters may form distinct coordination geometries due to bulkier aromatic systems.
Spectroscopic Signatures
- IR Spectroscopy :
Antioxidant Activity
Methyl 4-methoxybenzoate demonstrates superior radical scavenging (EC₅₀ = 0.8 mg/mL) compared to halogenated derivatives.
Biodegradation Pathways
- 4-Methoxybenzoate : Demethylated by C. testosteroni via substrate-specific vanillate demethylase (26-fold upregulation of vanA gene) to protocatechuate, a TCA cycle precursor .
- Fluorobenzoates : Degraded to fluoromuconates, which resist complete mineralization due to C–F bond stability .
Thermal Stability
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-naphthyl 4-methoxybenzoate, and how are intermediates characterized?
- Methodology : Synthesis typically involves esterification of 4-methoxybenzoic acid with 2-naphthol using coupling agents like DCC (dicyclohexylcarbodiimide) or acid chlorides. For characterization, FT-IR spectroscopy identifies ester carbonyl stretches (~1700–1740 cm⁻¹) and methoxy group vibrations (~1250 cm⁻¹). Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves aromatic protons and confirms ester linkage formation. For example, ¹H NMR of ethyl 4-methoxybenzoate shows distinct peaks for methoxy (δ 3.86 ppm) and ester-linked ethyl groups (δ 4.35 ppm, q) .
- Validation : Cross-check experimental spectra against computational predictions (e.g., Hartree-Fock-Roothan methods) to confirm bond assignments .
Q. How can thermal stability and decomposition pathways of 2-naphthyl 4-methoxybenzoate be analyzed?
- Methodology : Use simultaneous thermogravimetry-differential thermal analysis (TG-DTA) under inert or oxidative atmospheres. For metal-4-methoxybenzoate analogs, decomposition occurs in stages: dehydration (50–150°C), ligand breakdown (250–400°C), and metal oxide formation (>500°C). Compare mass loss profiles (TG) and endothermic/exothermic events (DTA) to infer stability .
- Example : Copper(II) 4-methoxybenzoate dehydrates at 120°C, followed by ligand decomposition at 280°C, yielding CuO residues .
Advanced Research Questions
Q. How do computational methods resolve ambiguities in the coordination mode of 4-methoxybenzoate ligands in metal complexes?
- Methodology : Employ density functional theory (DFT) or Hartree-Fock-Roothan calculations to model carboxylate coordination (monodentate vs. bidentate). IR spectral data (νas and νsym COO⁻ bands) are compared with computed vibrational frequencies. For lanthanide complexes, a Δν(COO⁻) value of ~127 cm⁻¹ (e.g., νas = 1543 cm⁻¹, νsym = 1416 cm⁻¹) suggests bidentate binding with asymmetric carboxylate bonds .
- Validation : Match experimental IR spectra (Table 2 in ) with theoretical outputs from Gaussian 98 using split-valance basis sets (e.g., lanL2DZ) .
Q. What strategies address contradictions in thermal decomposition data for 4-methoxybenzoate derivatives?
- Approach : Reconcile discrepancies by varying experimental conditions (heating rate, atmosphere) and combining TG-DTA with evolved gas analysis (EGA). For example, polymorphic transitions in lanthanide complexes may produce overlapping thermal events misinterpreted as decomposition steps. Use X-ray powder diffractometry (XRPD) post-thermal treatment to identify intermediate phases .
- Case Study : Anhydrous La(4-MeO-Bz)3 shows a DTA endotherm at 320°C, initially attributed to melting. XRPD revealed a crystalline-to-amorphous transition instead .
Q. How does 4-methoxybenzoate monooxygenase (EC 1.14.99.15) interact with 2-naphthyl 4-methoxybenzoate, and what are the implications for biodegradation studies?
- Mechanism : The bacterial enzyme (a flavin-dependent monooxygenase) catalyzes O-demethylation, converting 4-methoxybenzoate to 4-hydroxybenzoate and formaldehyde. For analogs like 2-naphthyl 4-methoxybenzoate, assay activity via HPLC or GC-MS to detect demethylated products. Note: Substrate specificity varies; fungal isoforms prefer veratrate .
- Experimental Design : Use purified enzyme with NADH/NADPH as cofactors and monitor reaction kinetics under aerobic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
